

An In-depth Technical Guide to the Crystal Structure of Methyl 3-Nitrobenzoate

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Compound of Interest

Compound Name: Methyl 3-nitrobenzoate

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This technical guide provides a detailed overview of the crystal structure of **methyl 3-nitrobenzoate**, an important intermediate in organic synthesis. The document outlines the experimental protocols for its synthesis and crystallographic analysis, presents key structural data, and illustrates the experimental workflow.

Synthesis and Crystallization of Methyl 3-Nitrobenzoate

The synthesis of **methyl 3-nitrobenzoate** is typically achieved through the electrophilic aromatic substitution of methyl benzoate.^[1] The nitration reaction is regioselective, yielding predominantly the meta-substituted product.^[2]

Experimental Protocol: Synthesis

Materials:

- Methyl benzoate^[2]
- Concentrated sulfuric acid (H_2SO_4)^[2]
- Concentrated nitric acid (HNO_3)^[2]
- Ice^[3]

- Distilled water[2]
- Methanol or a water-ethanol mixture for recrystallization[2][3]
- Sodium bicarbonate solution (optional, for neutralization)[1]

Procedure:

- In a flask, cool a mixture of methyl benzoate and concentrated sulfuric acid in an ice-water bath.[2]
- Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[2]
- Slowly add the nitrating mixture to the cooled methyl benzoate solution while maintaining a low temperature (typically below 15°C) to control the reaction rate and prevent the formation of byproducts.[1][3]
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 15 minutes) to ensure the completion of the reaction.[2][3]
- Pour the reaction mixture over crushed ice to precipitate the crude **methyl 3-nitrobenzoate**. [2][3]
- Collect the solid product by vacuum filtration and wash it with cold water.[1][3] A subsequent wash with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[1]

Experimental Protocol: Recrystallization and Crystal Growth

High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Procedure:

- Dissolve the crude **methyl 3-nitrobenzoate** in a minimal amount of a suitable hot solvent, such as methanol or a water-ethanol mixture.[2][3]
- Allow the solution to cool slowly to room temperature.[2]
- Further cooling in an ice-water bath can promote the formation of well-defined crystals.[2]
- Collect the purified crystals by filtration and dry them.[2] The melting point of pure **methyl 3-nitrobenzoate** is reported to be in the range of 78-80°C.[4]

Crystallographic Data of Methyl 3-Nitrobenzoate

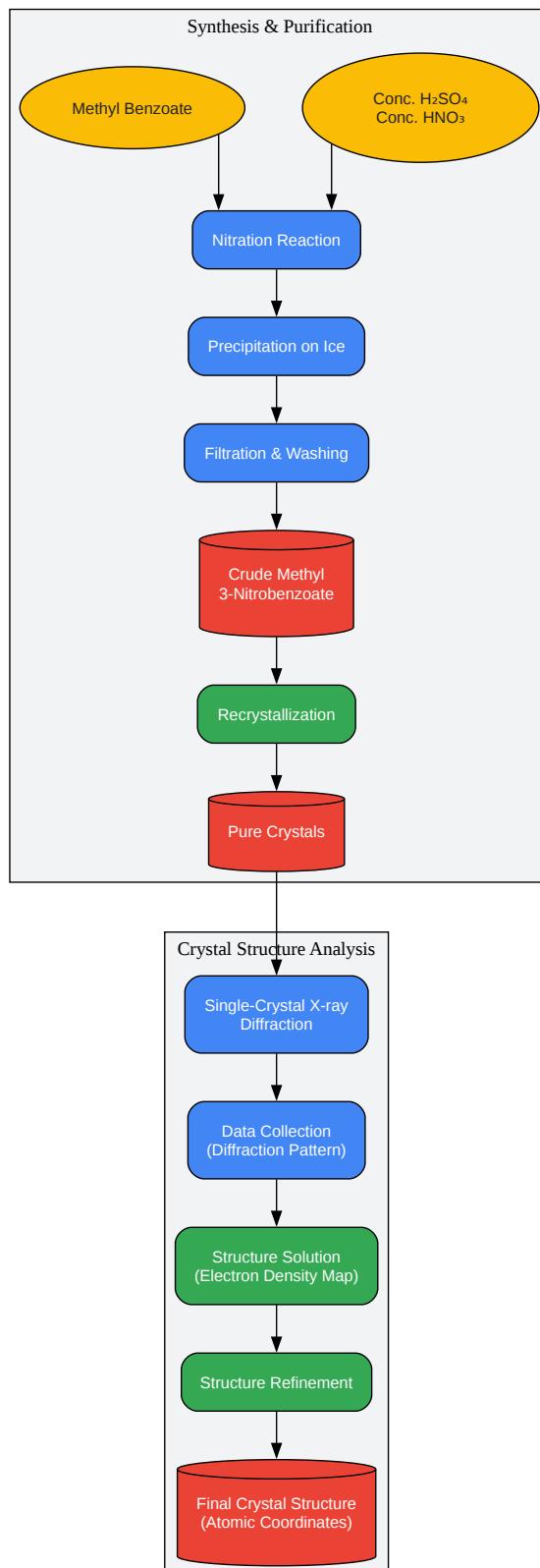
The crystal structure of **methyl 3-nitrobenzoate** has been determined by single-crystal X-ray diffraction. The corresponding entry in the Cambridge Crystallographic Data Centre (CCDC) is 271853. While detailed quantitative data such as bond lengths and angles from the primary publication were not accessible for this guide, the following table summarizes the available crystallographic parameters.

Parameter	Value
Crystal System	Data not available in search results
Space Group	Data not available in search results
Unit Cell Dimensions	
a	Data not available in search results
b	Data not available in search results
c	Data not available in search results
α	Data not available in search results
β	Data not available in search results
γ	Data not available in search results
Volume	Data not available in search results
Z	Data not available in search results
Density (calculated)	Data not available in search results
Intermolecular Contacts	O…C (3.21 Å), O…N (3.17 Å)

Note: A comprehensive list of atomic coordinates, bond lengths, and bond angles is typically available in the full crystallographic information file (CIF) from the CCDC.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the synthesis of **methyl 3-nitrobenzoate** to its crystal structure determination.

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Caption: Workflow for the synthesis and crystal structure determination of **methyl 3-nitrobenzoate**.

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